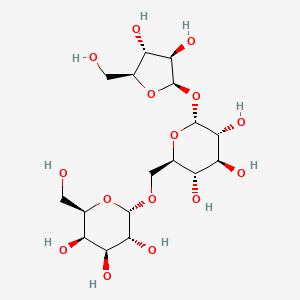
beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-arabinofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside, commonly known as AGP or Arabinogalactan Protein, is a type of glycoprotein found in the cell walls of plants. It is a complex polysaccharide that is composed of arabinose, galactose, and glucose. AGP is known for its immunomodulatory and anti-inflammatory properties, making it a potential candidate for various scientific research applications.
Mechanism of Action
The exact mechanism of action of AGP is not fully understood. However, it is believed that AGP interacts with immune cells and modulates their function. AGP may also bind to specific receptors on the surface of immune cells and activate signaling pathways that enhance immune function.
Biochemical and Physiological Effects:
AGP has been found to have various biochemical and physiological effects. It has been shown to enhance the production of antibodies, increase the activity of natural killer cells, and improve the function of macrophages. AGP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, AGP has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using AGP in lab experiments is its immunomodulatory and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases. However, one limitation of using AGP is its complex structure, which can make it difficult to synthesize and purify. Additionally, the variability in AGP structure and composition between different plant sources can also pose a challenge in standardizing its use in lab experiments.
Future Directions
There are several future directions for research on AGP. One area of interest is the development of AGP-based therapies for the treatment of cancer and autoimmune disorders. Additionally, further research is needed to elucidate the exact mechanism of action of AGP and its interactions with immune cells. Standardization of AGP extraction and purification methods is also needed to ensure consistency in its use in lab experiments. Finally, the development of AGP-based biomaterials for tissue engineering and drug delivery is another potential future direction for research.
Synthesis Methods
AGP can be extracted from various plants, including larch trees, echinacea, and astragalus. The extraction process involves the use of hot water or alcohol to isolate the polysaccharide. AGP can also be synthesized in the laboratory by combining arabinose, galactose, and glucose in specific ratios.
Scientific Research Applications
AGP has been extensively studied for its immunomodulatory and anti-inflammatory properties. It has been shown to enhance the function of immune cells, including natural killer cells, macrophages, and T cells. AGP has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These properties make AGP a potential candidate for the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O15/c18-1-4-7(20)10(23)13(26)15(29-4)28-3-6-9(22)11(24)14(27)17(31-6)32-16-12(25)8(21)5(2-19)30-16/h4-27H,1-3H2/t4-,5+,6-,7+,8+,9-,10+,11+,12-,13-,14-,15+,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCACGGFVNISZLP-AANGVPBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(O3)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




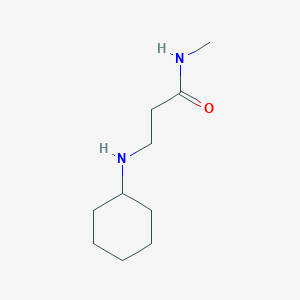
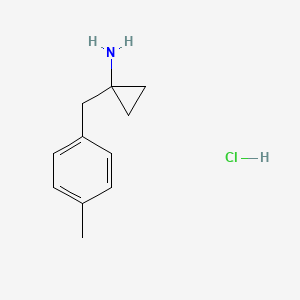
![1-(Benzo[b]thiophen-6-yl)ethanone](/img/structure/B3121979.png)
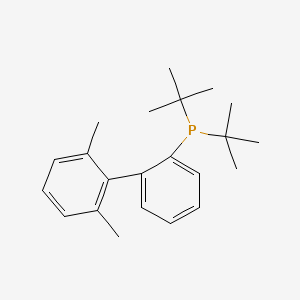

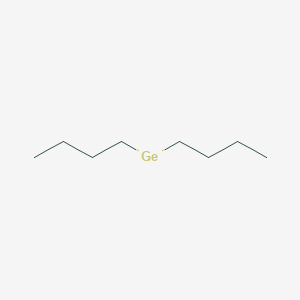
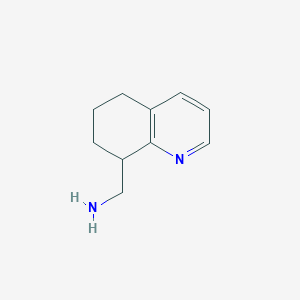
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)
